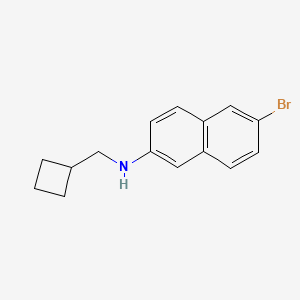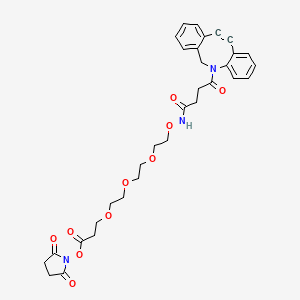
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalysts such as vanadium, iron, and molybdenum to enhance the yield and selectivity of the desired product . The reaction of thiophenes with carbon tetrachloride and alcohol in the presence of these catalysts is a common industrial method for producing thiophene esters.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or amines.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The difluoromethyl and phenyl groups enhance its binding affinity to target proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
5-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of both difluoromethyl and phenyl groups in 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester makes it unique compared to other thiophene derivatives
Properties
CAS No. |
2149590-63-4 |
|---|---|
Molecular Formula |
C13H10F2O2S |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-3-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H10F2O2S/c1-17-13(16)11-9(7-10(18-11)12(14)15)8-5-3-2-4-6-8/h2-7,12H,1H3 |
InChI Key |
TWZSPACLSIAJKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)





![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)


